molecular formula C11H8ClF2N B11878754 4-Chloro-6,8-difluoro-2,3-dimethylquinoline

4-Chloro-6,8-difluoro-2,3-dimethylquinoline

Cat. No.: B11878754
M. Wt: 227.64 g/mol
InChI Key: ODZBBKAXJIQTOR-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoro-2,3-dimethylquinoline is a quinoline derivative with the molecular formula C11H8ClF2N and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms at specific positions on the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative followed by methylation. Specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures , are crucial to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and automated systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,8-difluoro-2,3-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further utilized in different applications .

Scientific Research Applications

4-Chloro-6,8-difluoro-2,3-dimethylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-difluoro-2,3-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,8-difluoro-2,3-dimethylquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8ClF2N

Molecular Weight

227.64 g/mol

IUPAC Name

4-chloro-6,8-difluoro-2,3-dimethylquinoline

InChI

InChI=1S/C11H8ClF2N/c1-5-6(2)15-11-8(10(5)12)3-7(13)4-9(11)14/h3-4H,1-2H3

InChI Key

ODZBBKAXJIQTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=CC(=CC2=C1Cl)F)F)C

Origin of Product

United States

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